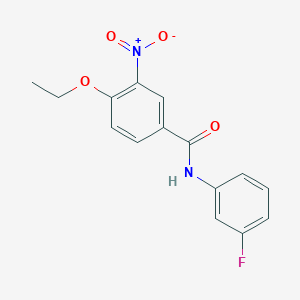
1-(3,4-dimethoxyphenyl)-3-(1-piperidinyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxyphenyl)-3-(1-piperidinyl)-2-propen-1-one, commonly known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances. MDPV is a potent stimulant that acts on the central nervous system, producing effects similar to those of amphetamines and cocaine. It was first synthesized in the 1960s and has since gained popularity as a recreational drug. Despite its illicit use, MDPV has also been studied for its potential therapeutic applications.
作用機序
MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in regulating mood, attention, and motivation. By inhibiting the reuptake of these neurotransmitters, MDPV increases their availability in the brain, leading to increased stimulation and euphoria.
Biochemical and Physiological Effects:
MDPV produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and heightened alertness. However, MDPV can also produce negative effects such as anxiety, paranoia, and psychosis.
実験室実験の利点と制限
MDPV has several advantages for use in lab experiments, including its potency and selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. However, MDPV's illicit status and potential for abuse limit its availability for research purposes.
将来の方向性
There are several future directions for research on MDPV, including its potential therapeutic applications for ADHD and depression. Further research is also needed to determine the safety and efficacy of MDPV as a therapeutic agent. Additionally, studies are needed to better understand the long-term effects of MDPV use and its potential for abuse.
合成法
MDPV can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and the Mannich reaction. The most common method involves the condensation of 3,4-dimethoxybenzaldehyde with piperidine and acetone in the presence of a base such as potassium hydroxide. The resulting product is then purified using chromatography techniques.
科学的研究の応用
MDPV has been studied for its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and depression. Studies have shown that MDPV can increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a role in regulating mood, attention, and motivation. However, further research is needed to determine the safety and efficacy of MDPV as a therapeutic agent.
特性
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-piperidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-15-7-6-13(12-16(15)20-2)14(18)8-11-17-9-4-3-5-10-17/h6-8,11-12H,3-5,9-10H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFJWLSGHYEUFT-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CN2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/N2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethoxyphenyl)-3-(piperidin-1-YL)prop-2-EN-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{[(4-methoxyphenyl)amino]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5861979.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5861987.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5861988.png)
![N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5861993.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5862008.png)

![methyl 2-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5862010.png)


![3-[1-[4-(dimethylamino)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5862040.png)
